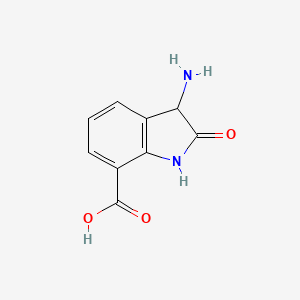
Guanine-4,5-13C2,7-15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanine-4,5-13C2,7-15N is a stable isotope-labeled compound of guanine, one of the five nucleobases incorporated into biological nucleic acids. Guanine, along with adenine and cytosine, is present in both deoxyribonucleic acid and ribonucleic acid, whereas thymine is usually seen only in deoxyribonucleic acid, and uracil only in ribonucleic acid . The labeling with carbon-13 and nitrogen-15 isotopes makes this compound particularly useful in various scientific research applications, including nuclear magnetic resonance spectroscopy and mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Guanine-4,5-13C2,7-15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanine molecule. This can be achieved through multi-step organic synthesis, starting from labeled precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the use of labeled precursors, advanced purification techniques, and stringent quality control measures to produce the compound in bulk quantities .
化学反応の分析
Types of Reactions: Guanine-4,5-13C2,7-15N undergoes various chemical reactions, including:
Oxidation: Guanine can be oxidized to form 8-oxoguanine, a common oxidative lesion in deoxyribonucleic acid.
Reduction: Reduction reactions can convert guanine to dihydroguanine.
Substitution: Guanine can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide
Major Products:
Oxidation: 8-oxoguanine.
Reduction: Dihydroguanine.
Substitution: Alkylated or acylated guanine derivatives.
科学的研究の応用
Guanine-4,5-13C2,7-15N has a wide range of applications in scientific research:
Chemistry: Used in nuclear magnetic resonance spectroscopy and mass spectrometry to study molecular structures and dynamics.
Biology: Employed in studies of nucleic acid metabolism and interactions.
Medicine: Utilized in research on genetic mutations and their implications in diseases.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools
作用機序
The mechanism of action of Guanine-4,5-13C2,7-15N involves its incorporation into nucleic acids, where it can be used to trace and study various biochemical processes. The labeled isotopes allow for precise tracking of the compound in metabolic pathways and interactions with other biomolecules. Molecular targets include enzymes involved in nucleic acid synthesis and repair, such as DNA polymerases and glycosylases .
類似化合物との比較
Guanine-4,8-13C2,7-15N: Another isotope-labeled guanine with different labeling positions.
Adenine-4,5-13C2,7-15N: A labeled adenine compound used for similar research purposes.
Cytosine-4,5-13C2,7-15N: A labeled cytosine compound used in nucleic acid studies.
Uniqueness: Guanine-4,5-13C2,7-15N is unique due to its specific labeling at the 4, 5, and 7 positions, which provides distinct advantages in nuclear magnetic resonance spectroscopy and mass spectrometry. This precise labeling allows for detailed studies of guanine’s role in nucleic acid structures and functions, making it a valuable tool in various research fields .
特性
CAS番号 |
1207525-05-0 |
|---|---|
分子式 |
C5H5N5O |
分子量 |
154.107 |
IUPAC名 |
2-amino-3,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i2+1,3+1,7+1 |
InChIキー |
UYTPUPDQBNUYGX-QZTPXDJLSA-N |
SMILES |
C1=NC2=C(N1)C(=O)N=C(N2)N |
同義語 |
2-Amino-1,9-dihydro-6H-purin-6-one-4,5-13C2, 7-15N; 2-Amino-6-hydroxy-1H-purine-4,5-13C2, 7-15N; 2-Amino-6-hydroxypurine-4,5-13C2, 7-15N; 2-Aminohypoxanthine-4,5-13C2, 7-15N; 9H-Guanine-4,5-13C2, 7-15N; 2-Aminohypoxanthine-4,5-13C2, 7-15N; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










